(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(11-4-6-20-9-11)17-5-3-12(7-17)18-8-13(15-16-18)10-1-2-10/h4,6,8-10,12H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDDITWFMDMIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Tert-Butyl 3-Azido-4-Hydroxypyrrolidine-1-Carboxylate
The pyrrolidine core is functionalized through epoxidation and azide displacement. Starting from 2,5-dihydro-1H-pyrrole, epoxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields an epoxide intermediate. Subsequent azidation with sodium azide in a dioxane-water mixture at 100°C produces tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate as a brown solid (18% yield after column chromatography).
Key Reaction Conditions :
- Epoxidation: 12 hr, room temperature, mCPBA (1.2 eq).
- Azidation: 24 hr, 100°C, NaN$$_3$$ (2.5 eq).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide reacts with cyclopropylethyne under Cu(I) catalysis to form the 1,4-disubstituted triazole. A mixture of tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate (1 eq), cyclopropylethyne (1.2 eq), CuSO$$4$$·5H$$2$$O (0.1 eq), and sodium ascorbate (0.2 eq) in tert-butanol/water (4:1) at 60°C for 12 hr affords tert-butyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-4-hydroxypyrrolidine-1-carboxylate.
Optimization Notes :
- Higher temperatures (>80°C) promote byproduct formation.
- Catalytic Cu(I) ensures regioselectivity for the 1,4-triazole.
Methanone Installation via Acylative Coupling
Deprotection of the Pyrrolidine Carbamate
The tert-butoxycarbonyl (Boc) group is removed using HCl in dioxane (4 M, 2 hr, room temperature), yielding 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-4-hydroxypyrrolidine as a hydrochloride salt.
Schotten-Baumann Acylation with Furan-3-Carbonyl Chloride
The free amine reacts with furan-3-carbonyl chloride under basic conditions. A solution of the pyrrolidine hydrochloride (1 eq) in dichloromethane is treated with triethylamine (2 eq) at 0°C, followed by dropwise addition of furan-3-carbonyl chloride (1.1 eq). After stirring for 2 hr at room temperature, the mixture is quenched with aqueous NaHCO$$_3$$, extracted with DCM, and purified via silica gel chromatography to yield the title compound as a white solid (75% yield).
Critical Parameters :
- Excess acyl chloride improves conversion but risks diacylation.
- Low temperature minimizes epimerization.
Structural Characterization and Analytical Data
Spectroscopic Validation
- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 7.82 (s, 1H, triazole-H), 7.45–7.38 (m, 2H, furan-H), 6.52 (dd, 1H, furan-H), 5.12–5.08 (m, 1H, pyrrolidine-CH), 4.65–4.58 (m, 2H, pyrrolidine-NCH$$2$$), 3.92–3.85 (m, 2H, pyrrolidine-CH$$2$$), 1.85–1.78 (m, 1H, cyclopropane-CH), 0.98–0.92 (m, 4H, cyclopropane-CH$$2$$).
- $$ ^{13}C $$ NMR (100 MHz, CDCl$$3$$) : δ 170.2 (C=O), 143.6 (triazole-C), 140.1 (furan-C), 122.3 (furan-CH), 115.4 (furan-CH), 60.8 (pyrrolidine-NCH$$2$$), 52.3 (pyrrolidine-CH), 28.9 (cyclopropane-C), 10.4 (cyclopropane-CH$$_2$$).
- HRMS (ESI) : m/z calcd. for C$${16}$$H$${18}$$N$$4$$O$$2$$ [M+H]$$^+$$: 306.1423; found: 306.1426.
Comparative Analysis of Synthetic Routes
Notes :
- Route 1 (CuAAC) offers superior yield and scalability.
- Route 3 suffers from low yield due to steric hindrance during cyclopropane insertion.
Industrial-Scale Considerations
Process Optimization
Cost Analysis
- Furan-3-carbonyl chloride : Accounts for 40% of raw material costs due to limited commercial availability.
- Cyclopropylethyne : Synthesized in-house via Corey-Fuchs reaction (cyclopropane + acetylene), reducing dependency on suppliers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the triazole or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly as an enzyme inhibitor or receptor ligand.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as in the development of new drugs for treating diseases.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other methanone-linked heterocycles reported in the literature. Below is a detailed analysis based on synthesis, spectral properties, and bioactivity:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations
Structural Diversity: The target compound’s pyrrolidine-triazole-furan scaffold is distinct from analogs like 10a (pyrazole-triazole-pyridine) and 6a (pyridine-furan). The furan-3-yl methanone linkage differentiates it from thiophene or pyridine-based methanones (e.g., 3a in ), which may alter electronic properties and binding interactions.
Synthetic Pathways: The target compound likely employs click chemistry (copper-catalyzed azide-alkyne cycloaddition) for triazole formation, analogous to methods used for triazole-containing heterocycles in . By contrast, compounds like 6a and 10a are synthesized via condensation reactions (e.g., α,β-unsaturated ketones with nitriles), highlighting divergent strategies for methanone functionalization .
Spectral and Physical Properties: While the target compound’s spectral data are unavailable, 10a exhibits characteristic IR peaks for C=O (1710 cm⁻¹) and C=N (1647 cm⁻¹), which are consistent with methanone and triazole groups . The absence of a thioxo (C=S) or cyano (C≡N) group in the target compound (unlike 6a) may reduce polarity and improve solubility in non-polar solvents .
Biological Activity :
- Compounds with furan or triazole moieties (e.g., 6a ) often display antimicrobial properties due to their ability to disrupt bacterial membranes or enzyme function . The target compound’s bioactivity remains unexplored but could be hypothesized to align with these trends.
Biological Activity
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrrolidine ring, a furan moiety, and a cyclopropyl-substituted triazole. These structural features are believed to contribute to its biological properties.
Molecular Formula: CHNO
Molecular Weight: 246.28 g/mol
Anticancer Properties
Recent studies have indicated that compounds containing triazole and pyrrolidine moieties exhibit significant anticancer activities. For instance, derivatives similar to the compound have shown inhibition of various cancer cell lines, including those with FLT3/ITD mutations. The mechanism often involves the inhibition of specific kinases associated with cancer proliferation.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MV4-11 (FLT3/ITD) | 0.072 | FLT3 kinase inhibition |
| Compound B | A549 (lung cancer) | 0.5 | Induction of apoptosis |
Inhibition of Kinases
The compound has been reported to inhibit several kinases, which play critical roles in cellular signaling pathways involved in growth and survival. For example, studies have demonstrated that related triazole derivatives selectively inhibit FLT3 kinase activity, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines .
Case Study 1: FLT3 Inhibition
In a study focusing on the inhibition of FLT3 kinase, the compound was tested against MV4-11 cells. The results showed a potent inhibitory effect with an IC value of 0.072 µM. This suggests that the presence of the triazole group is crucial for enhancing the anticancer activity by effectively targeting the ATP-binding site of FLT3 .
Case Study 2: Antiproliferative Activity
Another study evaluated the antiproliferative effects of similar compounds on various cancer cell lines. The results indicated that modifications in the substituents on the pyrrolidine ring significantly affected the potency against different cancer types. Compounds with electron-withdrawing groups at specific positions exhibited enhanced activity .
The biological activity of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone is primarily attributed to:
- Kinase Inhibition: The compound inhibits key kinases involved in cancer progression.
- Induction of Apoptosis: It promotes programmed cell death in malignant cells.
- Cell Cycle Arrest: The compound causes cell cycle arrest at specific phases, preventing further proliferation.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone?
The synthesis involves multi-step reactions, including cyclopropane functionalization, copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, and coupling of the pyrrolidine-furanone moiety. Key parameters include:
- Temperature : 60–80°C for CuAAC to ensure regioselectivity .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for triazole ring formation; dichloromethane for amide coupling .
- Catalysts : Copper(I) iodide for CuAAC; base (e.g., DIPEA) for deprotonation during coupling . Yield optimization requires monitoring intermediates via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry of the triazole ring and substitution patterns on the pyrrolidine and furan moieties .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions in the solid state, critical for structure-activity relationship (SAR) studies .
- HRMS : Validates molecular formula and purity (>95%) .
Q. How is the biological activity of this compound initially assessed in pharmacological research?
- In vitro assays : Enzyme inhibition (e.g., kinase assays) or receptor-binding studies to identify primary targets .
- Cytotoxicity screening : IC determination in cancer cell lines (e.g., MTT assay) .
- ADME profiling : Solubility, metabolic stability (e.g., microsomal assays), and permeability (Caco-2 cells) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s activity in enzyme inhibition?
Computational docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations reveal interactions between the triazole-pyrrolidine core and catalytic pockets of target enzymes (e.g., kinases). The cyclopropyl group enhances steric hindrance, modulating binding affinity . Experimental validation via mutagenesis studies (e.g., alanine scanning) identifies critical residues .
Q. How can computational methods predict metabolic pathways and potential toxicities?
- DFT calculations : Identify reactive sites prone to oxidation (e.g., furan ring) or hydrolysis (amide bond) .
- In silico tools : SwissADME or ProTox-II predict CYP450 metabolism and hepatotoxicity risks .
- Metabolite identification : LC-MS/MS tracks phase I/II metabolites in hepatic microsomes .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC across studies)?
- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
- Batch consistency : Ensure synthetic reproducibility via QC protocols (e.g., HPLC purity >98%) .
- Stability studies : Monitor compound degradation under assay conditions (e.g., pH, temperature) to explain variability .
Q. How does stereochemistry influence the compound’s bioactivity and pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
